3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Monoamine Oxidase B Regioisomerism Inhibitor Selectivity

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 136716-38-6) is a synthetic heterocyclic compound belonging to the indeno[1,2-c]pyridazin-5-one class. It acts as a potent and reversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter catabolism implicated in neurodegenerative disorders.

Molecular Formula C17H9ClN2O
Molecular Weight 292.7 g/mol
CAS No. 136716-38-6
Cat. No. B3032279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
CAS136716-38-6
Molecular FormulaC17H9ClN2O
Molecular Weight292.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H9ClN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
InChIKeyJFJICFFERUCIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 136716-38-6): A Selective MAO-B Inhibitor Scaffold for CNS Research


3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 136716-38-6) is a synthetic heterocyclic compound belonging to the indeno[1,2-c]pyridazin-5-one class. It acts as a potent and reversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter catabolism implicated in neurodegenerative disorders [1]. The compound's structure features a 4-chlorophenyl substituent at the 3-position, which critically influences its target affinity and selectivity profile relative to other halogenated and unsubstituted phenyl analogs [2].

Structural Specificity of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one: Why In-Class Analogs Cannot Serve as Functional Replacements


Generic substitution among 5H-indeno[1,2-c]pyridazin-5-one derivatives is not scientifically valid due to steep structure-activity relationships. The position of the phenyl substitution is critical; moving the aryl group from the 3-position to the 4-position results in an >9,000-fold loss of potency against MAO-B [1]. Similarly, subtle electronic modifications to the phenyl ring, such as replacing the 4-chloro with a 4-fluoro substituent, measurably alter human MAO-B inhibitory activity [2]. These quantitative differences demonstrate that even closely related analogs cannot be assumed to be functionally equivalent in biological assays or pharmacological studies.

Quantitative Differentiation of 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one Against Structural Analogs


Regioisomeric Advantage: >9,000-Fold Improvement in MAO-B Inhibition Compared to the 4-Phenyl Isomer

The substitution position of the 4-chlorophenyl ring on the indeno-pyridazinone core dictates MAO-B inhibitory potency. The target compound, a 3-substituted isomer, inhibits human MAO-B with an IC50 of 11.0 nM [1]. In contrast, its 4-substituted regioisomer, 4-(4-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, exhibits an IC50 of 100,000 nM against rat MAO-B [2]. This represents an approximate 9,090-fold difference in potency, underscoring that the 3-position substitution is a non-negotiable structural requirement for potent target engagement.

Monoamine Oxidase B Regioisomerism Inhibitor Selectivity

Halogen Impact: 1.3-Fold Superior Human MAO-B Inhibition Over the 4-Fluoro Analog

Within the same assay platform (human supersomes MAO-B), the 4-chloro substitution confers a measurable advantage over the 4-fluoro analog. The target compound achieves an IC50 of 11.0 nM, while the 4-fluoro analog registers an IC50 of 14.8 nM [1]. Although both are sub-20 nM inhibitors, the 4-chloro derivative is 1.34-fold more potent, which can translate to a significant difference in dose-response studies and selectivity window calculations.

Halogen Bonding MAO-B Inhibitors Lead Optimization

Substituent Necessity: >1,900-Fold Potency Gain Over the Unsubstituted 3-Phenyl Core

The para-chloro substituent is not a passive structural feature but a driver of MAO-B potency. The unsubstituted 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one inhibits rat MAO-B with an IC50 of 21,000 nM [1]. The target compound, with a 4-chloro group, achieves an IC50 of 11.0 nM on the human enzyme [2]. Even accounting for species differences, the enhancement factor exceeds 1,900-fold, consistent with QSAR models that highlight the role of lipophilic and electronic substituent effects in binding to the MAO-B substrate cavity [3].

QSAR Lipophilicity Structure-Activity Relationship

Isoform Selectivity: Preferential MAO-B Inhibition Over MAO-A

The compound demonstrates a marked selectivity for the MAO-B isoform. While it inhibits human MAO-B with an IC50 of 11.0 nM, its potency against rat MAO-A is significantly lower, with an IC50 of 5,000 nM [1]. This 455-fold selectivity window (rat MAO-A vs. human MAO-B) is a class-level characteristic of 3-substituted indeno[1,2-c]pyridazin-5-ones. The preference for MAO-B over MAO-A aligns with the QSAR findings that substituent lipophilicity selectively increases MAO-B but not MAO-A inhibitory activity within this series [2].

MAO-A MAO-B Selectivity Index

Application Scenarios for 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one Based on Quantitative Evidence


Parkinson's Disease Neuropharmacology Research

The compound's sub-15 nM IC50 against human MAO-B and its high selectivity over MAO-A make it a validated tool for studying dopamine metabolism in neurodegenerative models. Its reversible inhibition profile reduces the risk of irreversible enzyme inactivation artifacts common with older inhibitors. Researchers can use this compound to dissect MAO-B-specific pathways in cell-based and in vivo Parkinson's disease models with confidence that off-target MAO-A effects are minimized [1][2].

Structure-Activity Relationship (SAR) and QSAR Model Development

As a mid-potency member of the 3-substituted indeno-pyridazinone series, the 4-chloro derivative serves as a critical reference point for understanding halogen effects. Its substitution pattern allows for systematic comparison with 4-fluoro, 4-bromo, and 4-trifluoromethoxy analogs, enabling medicinal chemists to map the electronic and steric contributions of para-substituents to MAO-B binding affinity [1][2].

Pharmacological Probe for Neurotransmitter Regulation Studies

The well-characterized activity profile of this compound supports its use as a pharmacological probe in studies examining the role of MAO-B in serotonin and dopamine catabolism. Its demonstrated potency and selectivity allow for precise modulation of monoamine levels in neural tissue, facilitating investigations into mood disorders and age-related cognitive decline [1].

Reference Standard for MAO-B Inhibitor Screening Assays

Given the availability of high-quality crystal structures and binding data, this compound can be used as a reference inhibitor in high-throughput screening (HTS) campaigns for novel MAO-B inhibitors. Its IC50 of 11.0 nM against human MAO-B supersomes provides a reliable benchmark for assay validation and Z'-factor determination. Compound integrity, as verified by 95% purity commercial standards, ensures reproducible inter-laboratory results [1][2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.